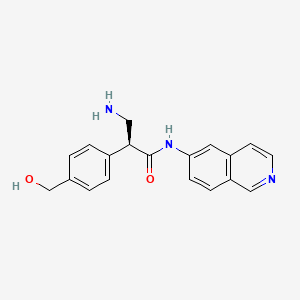![molecular formula C24H21ClF3N7O2 B605631 N-[4-(Trifluoromethyl)phenyl]-4-[3-(2-chlorobenzyl)-7-hydroxy-3H-1,2,3-triazolo[4,5-d]pyrimidine-5-yl]piperidine-1-carboxamide CAS No. 837404-68-9](/img/structure/B605631.png)
N-[4-(Trifluoromethyl)phenyl]-4-[3-(2-chlorobenzyl)-7-hydroxy-3H-1,2,3-triazolo[4,5-d]pyrimidine-5-yl]piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ASN06917370 is a GPR17 receptor modulator. ASN06917370 can be used for neuroprotective and/or reparatory purposes, in cerebral, cardiac and renal ischaemia, in cerebral trauma, in chronic neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS), and in demyelinating diseases such as multiple sclerosis.
Scientific Research Applications
Synthesis and Chemical Properties
- The compound is involved in chemical reactions characteristic of polyazaheterocyclic compounds, such as the Dimroth rearrangement. This involves the thermal conversion of triazolopyrimidines, a process with potential implications in synthetic chemistry (Sutherland, Tennant, & Vevers, 1973).
Building Blocks in Heterocyclic Synthesis
- It serves as a building block in the synthesis of various heterocyclic compounds, such as 1,2,3-triazoles and triazolo[4,5-b]pyridines. This is particularly relevant in the context of creating novel organic compounds with potential applications in medicinal chemistry and drug design (Al-Mousawi & Moustafa, 2007).
Pharmacological Evaluation
- A study demonstrated the synthesis of thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine derivatives, showing significant antibacterial and antifungal activity. This highlights the potential of compounds in this class, including N-[4-(Trifluoromethyl)phenyl]-4-[3-(2-chlorobenzyl)-7-hydroxy-3H-1,2,3-triazolo[4,5-d]pyrimidine-5-yl]piperidine-1-carboxamide, in developing new antimicrobial agents (Suresh, Lavanya, & Rao, 2016).
NF-kappaB and AP-1 Gene Expression Inhibition
- This compound class has been studied for its role in inhibiting NF-kappaB and AP-1 transcription factors. Such inhibitors have potential therapeutic applications in diseases where these transcription factors play a key role, such as in certain inflammatory and autoimmune disorders (Palanki et al., 2000).
Aryl Migration in Triazolo[4,5-d]pyrimidines
- Studies on aryl migration in triazolo[4,5-d]pyrimidines, a reaction important in synthetic organic chemistry, further underscore the utility of these compounds in facilitating diverse chemical transformations (Higashino, Takemoto, Miyashita, & Hayashi, 1985).
properties
CAS RN |
837404-68-9 |
|---|---|
Product Name |
N-[4-(Trifluoromethyl)phenyl]-4-[3-(2-chlorobenzyl)-7-hydroxy-3H-1,2,3-triazolo[4,5-d]pyrimidine-5-yl]piperidine-1-carboxamide |
Molecular Formula |
C24H21ClF3N7O2 |
Molecular Weight |
531.9242 |
IUPAC Name |
4-(3-(2-chlorobenzyl)-7-oxo-4,7-dihydro-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)-N-(4-(trifluoromethyl)phenyl)piperidine-1-carboxamide |
InChI |
InChI=1S/C24H21ClF3N7O2/c25-18-4-2-1-3-15(18)13-35-21-19(32-33-35)22(36)31-20(30-21)14-9-11-34(12-10-14)23(37)29-17-7-5-16(6-8-17)24(26,27)28/h1-8,14H,9-13H2,(H,29,37)(H,30,31,36) |
InChI Key |
SKWHAHNDWJREJG-UHFFFAOYSA-N |
SMILES |
O=C(N1CCC(C2=NC(C(N=NN3CC4=C(Cl)C=CC=C4)=C3N2)=O)CC1)NC5=CC=C(C(F)(F)F)C=C5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
ASN06917370; ASN-06917370; ASN 06917370. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(E)-4-(5-(2-(3-methylbenzylidene)hydrazinyl)-2-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B605551.png)


![(3R)-3-{[6-(4-methylphenyl)pyridin-3-yl]oxy}-1-azabicyclo[2.2.2]octane](/img/structure/B605554.png)
![(3R)-3-{[6-(4-methylphenyl)pyridin-3-yl]oxy}-1-azabicyclo[2.2.2]octane](/img/structure/B605555.png)

![7-Chloro-3-(p-tolyl)-2H-benzo[b][1,4]oxazine](/img/structure/B605561.png)

![[[[[(2R,3S,4R,5R)-5-(6-amino-2-propylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]-dichloromethyl]phosphonic acid](/img/structure/B605564.png)
![(2S,4R)-1-[(2S)-2-[[2-[4-[4-[4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]phenyl]phenoxy]butoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrate](/img/structure/B605565.png)
![(2S,4R)-N-((S)-3-(4-((4-(((1r,3r)-3-(3-Chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl)carbamoyl)phenyl)ethynyl)-[1,4'-bipiperidin]-1'-yl)-1-(4-(4-methylthiazol-5-yl)phenyl)-3-oxopropyl)-1-((S)-2-(1-fluorocyclopropanecarboxamido)-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B605567.png)
